Synthetic Pathway Feasibility: Bromination Access vs. Independent Multi-Step Assembly of Analogous Scaffolds
5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is accessed via direct bromination of the commercially available non-brominated parent indan-2,2-dicarboxylic acid . This single-step post-synthetic bromination reduces synthetic burden relative to acquiring a 5-bromo-indane-2-carboxylic acid scaffold that requires independent multi-step assembly from non-indane precursors. While no published quantitative yield or cost data exist for this specific compound, the differential is class-level: any analog lacking the pre-installed 2,2-dicarboxylate core (e.g., 5-bromo-indane-2-carboxylic acid, CAS 97901-15-0) necessitates de novo construction of the bicyclic indane framework before bromination can occur. The target compound leverages the commercially established indan-2,2-dicarboxylic acid core (CAS 2437-58-3) as a synthetic entry point, reducing the number of sequential C-C bond-forming steps required to reach the final brominated scaffold.
| Evidence Dimension | Synthetic step economy to brominated indane core |
|---|---|
| Target Compound Data | Single-step bromination from commercially available indan-2,2-dicarboxylic acid parent |
| Comparator Or Baseline | 5-Bromo-indane-2-carboxylic acid (CAS 97901-15-0) requiring de novo indane ring construction |
| Quantified Difference | Not quantified in primary literature; differential is qualitative step-count reduction |
| Conditions | Literature-reported bromination conditions (bromine in acetic acid) |
Why This Matters
Procurement of the pre-assembled 2,2-dicarboxylate scaffold with 5-bromo substitution avoids independent multi-step synthesis of the indane core, reducing internal labor and opportunity cost for medicinal chemistry programs.
